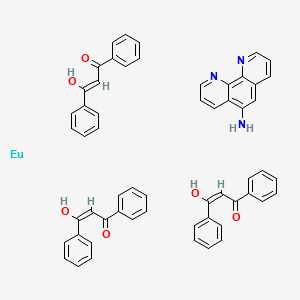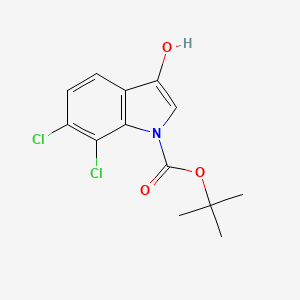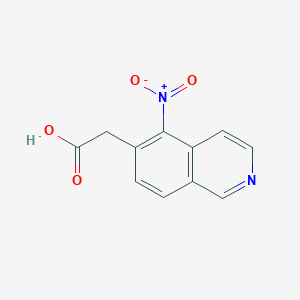
Tris(dibenzoylmethane) mono(5-amino-1 1&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium (III) is a light-emitting metal complex known for its temperature-sensitive properties. This compound is often used in the fabrication of dual optical sensors to detect oxygen and temperature changes .
Preparation Methods
The synthesis of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium (III) involves the reaction of europium (III) chloride with dibenzoylmethane and 5-amino-1,10-phenanthroline under specific conditions. The reaction typically occurs in a solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium (III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Substitution: The phenanthroline ligand can be substituted with other ligands, altering the compound’s properties.
Coordination: The europium center can coordinate with other ligands, forming new complexes with different properties.
Common reagents used in these reactions include oxidizing agents, other ligands, and solvents like ethanol and water. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium (III) has a wide range of scientific research applications:
Chemistry: Used in the preparation of supramolecular nanostructures and as a catalyst in various reactions.
Biology: Employed in bioimaging due to its luminescent properties.
Industry: Utilized in the fabrication of silicon wafers grafted with europium complexes and in the development of optical sensors
Mechanism of Action
The mechanism of action of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium (III) involves its ability to emit light upon excitation. The europium center plays a crucial role in this process, as it can absorb energy and re-emit it as visible light. The phenanthroline ligand enhances the stability and luminescent properties of the complex .
Comparison with Similar Compounds
Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium (III) is unique due to its specific combination of ligands and the europium center. Similar compounds include:
Europium (III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Similar structure but different ligand combination.
Europium (III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline): Similar structure with slight variations in ligand substitution
These compounds share similar luminescent properties but differ in their specific applications and stability under various conditions.
Properties
Molecular Formula |
C57H45EuN3O6 |
|---|---|
Molecular Weight |
1019.9 g/mol |
IUPAC Name |
europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;; |
InChI Key |
SYNSZIOJZPYTHZ-UWZOBLFSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=CC(=C3C(=C2N=C1)N=CC=C3)N.[Eu] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)

![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)

![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)

![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)

